2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate

描述

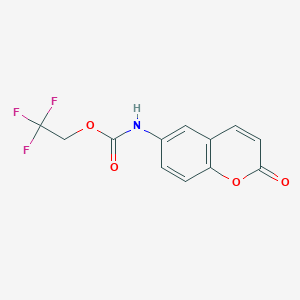

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a chemical compound with the molecular formula C12H8F3NO4. It is known for its unique structure, which includes a trifluoroethyl group and a chromenyl carbamate moiety.

准备方法

The synthesis of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate typically involves the reaction of 2-oxo-2H-chromene-6-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate can be compared with other similar compounds, such as:

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-4-yl)carbamate: Similar structure but with a different position of the chromenyl group.

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-8-yl)carbamate: Another positional isomer with potential differences in biological activity.

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)urea: A related compound with a urea group instead of a carbamate.

生物活性

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a synthetic compound with a unique trifluoroethyl group and a chromenyl moiety. Its molecular formula is C12H8F3NO4, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C12H8F3NO4 |

| Molecular Weight | 287.2 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate |

| InChI Key | PBRDJMLJYQJFHV-UHFFFAOYSA-N |

| Appearance | Powder |

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. However, detailed investigations are necessary to fully elucidate its mechanism of action.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, coumarin derivatives have been documented to possess significant antibacterial and antifungal properties. This suggests that the compound may also exhibit similar activities due to its structural characteristics .

Anticancer Potential

The anticancer properties of chromenyl derivatives have been widely studied. Compounds like 7-hydroxycoumarin have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Given that this compound shares structural similarities with these compounds, it is plausible that it may possess anticancer activity as well .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate | Similar trifluoroethyl and chromenyl structure | Antimicrobial and anticancer potential reported |

| 7-Hydroxycoumarin | Hydroxyl group instead of carbamate | Strong anticancer activity |

| 4-Methylcoumarin | Methyl substitution on chromenyl ring | Notable antimicrobial effects |

Case Studies

- Anticancer Activity Study : A study evaluated the effects of various coumarin derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in breast cancer cells. This highlights the potential for similar activity in this compound .

- Antimicrobial Efficacy : A series of experiments tested coumarin derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed varying degrees of antimicrobial activity depending on structural modifications. This suggests that the trifluoroethyl group may influence the compound's efficacy against pathogens.

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2,2,2-trifluoroethyl carbamate derivatives with chromenone cores?

- Methodology :

- Step 1 : Protect the amine group of 6-amino-2H-chromen-2-one using tert-butyl carbamate (Boc) or benzyl carbamate to prevent unwanted side reactions during coupling .

- Step 2 : React the protected chromenone derivative with 2,2,2-trifluoroethyl chloroformate or isocyanate under inert conditions (e.g., anhydrous DCM, 0–5°C) to form the carbamate linkage.

- Step 3 : Deprotect the amine group using acidic (e.g., TFA for Boc) or catalytic hydrogenation (for benzyl groups) to yield the final product .

Q. How can the structure of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate be confirmed experimentally?

- Analytical Techniques :

- NMR : - and -NMR to confirm trifluoroethyl (-CHCF) and chromenone aromatic proton environments .

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the chromenone-carbamate system (analogous to ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate in ).

- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm) and chromenone lactone C=O (~1750 cm) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved during carbamate formation?

- Methodology :

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., CHIRALPAK® IG-3) with a gradient of acetonitrile/water (80:20) .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., palladium on carbon with chiral ligands) to favor enantioselective coupling, as demonstrated in piperidinone carbamate syntheses .

Q. What experimental conditions minimize byproduct formation during trifluoroethyl carbamate coupling?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates while reducing hydrolysis .

- Catalyst Screening : Sodium triacetoxyborohydride (STAB) improves reductive amination efficiency in analogous carbamate syntheses .

- Stoichiometric Control : Maintain a 1:1 molar ratio of chromenone amine to trifluoroethyl reagent to avoid over-alkylation .

Q. How can conflicting spectral data (e.g., -NMR shifts) be interpreted for fluorinated carbamates?

- Data Analysis :

- Electron-Withdrawing Effects : The trifluoroethyl group deshields adjacent protons, causing downfield shifts in -NMR. Compare with reference spectra of structurally similar compounds (e.g., 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate) .

- Dynamic NMR : Use variable-temperature -NMR to resolve rotational barriers in carbamate linkages .

Q. Tables

Table 1 : Key Synthetic Parameters for Carbamate Formation

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Coupling Reagent | 1,1'-Carbonyldiimidazole (CDI) | |

| Reaction Temperature | 0–5°C (to minimize hydrolysis) | |

| Purification Method | Flash Chromatography (EtOAc/Hexane) |

Table 2 : Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Hydrolyzed carbamate | Moisture in solvent | Use molecular sieves |

| Di-alkylated amine | Excess trifluoroethyl reagent | Strict stoichiometric control |

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRDJMLJYQJFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。